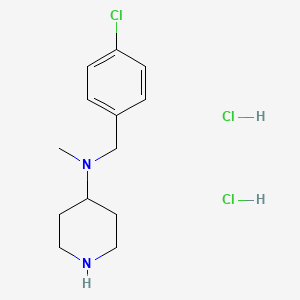

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride”, related compounds have been synthesized through various methods. For instance, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid involves the use of hypochlorite as an oxidant . Another study discusses the synthesis of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide, which involves slow evaporation and recrystallization under mild conditions .Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string and InChI key. For instance, a related compound, “N-(4-Chlorobenzyl)-N-methylguanidine”, has the SMILES stringCN(CC(C=C1)=CC=C1Cl)C(N)=N and the InChI key VDTFMYJKEJUYOU-UHFFFAOYSA-N . Another related compound, “N-(4-Chlorobenzyl)-2-(4-methylpiperidin-1-yl)ethanamine dihydrochloride”, has the SMILES string ClC(C=C1)=CC=C1CNCCN2CCC(C)CC2.Cl.Cl and the InChI key YGLIKFDBNXPEQC-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its molecular formula, average mass, and monoisotopic mass. For instance, a related compound, “N-(4-Chlorobenzyl)-4-piperidin amine dihydrochloride”, has the molecular formulaC12H19Cl3N2, average mass 297.652 Da, and monoisotopic mass 296.061371 Da .

Aplicaciones Científicas De Investigación

Degradation of Nitrogen-containing Compounds

Advanced Oxidation Processes (AOPs) have proven effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. These compounds, which include aromatic and aliphatic amines, are resistant to conventional degradation processes and are a concern due to their toxic and hazardous nature in water. The degradation of these compounds is highly sensitive to pH, and mechanisms differ across pH values, with ozone showing high reactivity towards most amines, dyes, and pesticides. Cavitation presents a promising pre-treatment method for cost reduction, and hybrid methods under optimized conditions offer synergistic effects tailored for specific effluents (Bhat & Gogate, 2021).

Synthesis and Structural Properties

The reaction of chloral with substituted anilines leads to various products depending on the amine type and reaction conditions. High-resolution spectroscopy and ab initio calculations provide insights into the conformation of products formed from such reactions, highlighting the versatility of nitrogen-containing compounds in synthesis applications (Issac & Tierney, 1996).

Occurrence and Control in Water

Nitrogenous disinfection by-products (N-DBPs) in drinking water, including nitrosamines and haloacetonitriles, pose significant health risks due to their high genotoxicity and cytotoxicity. The occurrence of N-DBPs is likely to increase with water sources impacted by wastewater and algae. Strategies for controlling N-DBP formation include optimizing water treatment processes to reduce the formation of these compounds while achieving disinfection goals (Bond et al., 2011).

Application in Organic Synthesis

N-halo reagents, such as N-halo amines and N-halo sulfonamides, find extensive application in organic synthesis for various functional group transformations. These include oxidation reactions, halogenation, acylation, and aziridination, among others. The development of new N-halo reagents and their application in organic reactions is an area of active research, offering potential for creating compounds with specific properties (Kolvari et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.2ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;;/h2-5,13,15H,6-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNNOXMAWLOPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Cl)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

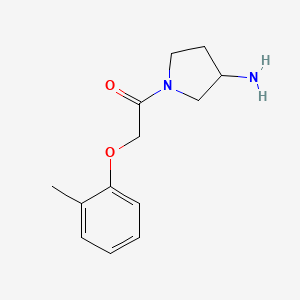

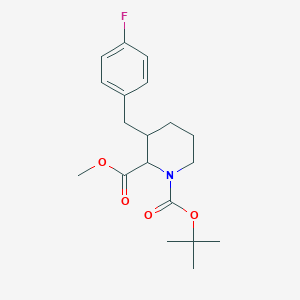

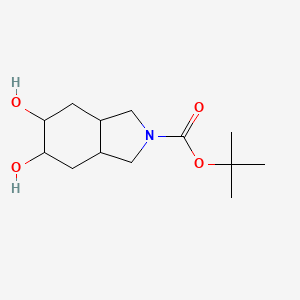

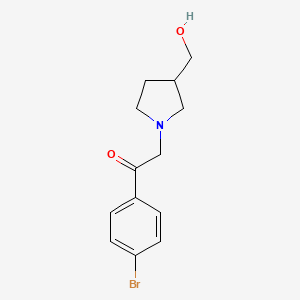

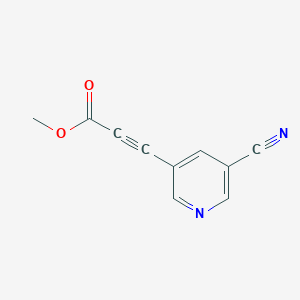

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)

![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)

![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)

![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)